1-(5-Aminopyridin-2-yl)piperidine-3-carboxamide
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Overview
Description
1-(5-Aminopyridin-2-yl)piperidine-3-carboxamide is a chemical compound with the molecular formula C11H16N4O and a molecular weight of 220.27 g/mol It is characterized by the presence of an aminopyridine group attached to a piperidine ring, which is further connected to a carboxamide group
Preparation Methods
The synthesis of 1-(5-Aminopyridin-2-yl)piperidine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyridine and piperidine.
Reaction Conditions: The reaction involves the nucleophilic substitution of the chlorine atom in 2-chloropyridine with the piperidine ring. This is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures.
Amination: The resulting intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the 5-position of the pyridine ring.
Carboxamide Formation: Finally, the carboxamide group is introduced through a reaction with a suitable carboxylic acid derivative, such as an acid chloride or an ester, under appropriate conditions.
Chemical Reactions Analysis
1-(5-Aminopyridin-2-yl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can undergo reduction reactions, particularly the reduction of the carboxamide group to form amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The carboxamide group can be hydrolyzed to form carboxylic acids and amines under acidic or basic conditions.
Scientific Research Applications
1-(5-Aminopyridin-2-yl)piperidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Aminopyridin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The amino group and the carboxamide group play crucial roles in binding to enzymes and receptors, modulating their activity. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways .
Comparison with Similar Compounds
1-(5-Aminopyridin-2-yl)piperidine-3-carboxamide can be compared with other similar compounds, such as:
1-(5-Aminopyridin-2-yl)piperidine-4-carboxamide: This compound has a similar structure but with the carboxamide group at the 4-position of the piperidine ring.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound contains a piperazine ring instead of a piperidine ring and a pyrimidine ring instead of a pyridine ring.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(5-aminopyridin-2-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c12-9-3-4-10(14-6-9)15-5-1-2-8(7-15)11(13)16/h3-4,6,8H,1-2,5,7,12H2,(H2,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOLWVKFIDWTRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=C2)N)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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